Home > Products > Screening Compounds P12196 > Fosaprepitant-d4 Dimeglumine
Fosaprepitant-d4 Dimeglumine -

Fosaprepitant-d4 Dimeglumine

Catalog Number: EVT-13996311
CAS Number:
Molecular Formula: C37H56F7N6O16P
Molecular Weight: 1008.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosaprepitant-d4 Dimeglumine is a labeled analogue of Fosaprepitant Dimeglumine, classified as a neurokinin-1 receptor antagonist and an antiemetic. It is primarily utilized in the prevention of chemotherapy-induced nausea and vomiting. The compound is a prodrug of aprepitant, which is rapidly converted to its active form upon administration. The chemical structure of Fosaprepitant-d4 Dimeglumine allows for enhanced solubility and bioavailability, making it suitable for intravenous use in clinical settings.

Source

Fosaprepitant-d4 Dimeglumine is derived from the compound Fosaprepitant Dimeglumine, which was developed by Merck & Co., Inc. It is known for its efficacy in managing nausea and vomiting associated with highly emetogenic chemotherapy regimens.

Classification
  • Chemical Name: Fosaprepitant-d4 Dimeglumine
  • CAS Number: 265121-04-8
  • Molecular Formula: C37H52D4F7N6O16P
  • Molecular Weight: 1008.86 g/mol
Synthesis Analysis

Methods

The synthesis of Fosaprepitant-d4 Dimeglumine involves several steps that enhance its yield and purity while minimizing environmental impact. The process typically includes:

  1. Preparation of Aprepitant: Aprepitant is phosphorylated using lithium hydroxide in dimethyl sulfoxide, followed by the introduction of tetra-benzyl pyrophosphate.
  2. Formation of Fosaprepitant: The phosphorylated product is then reacted with N-methyl glucamine to yield Fosaprepitant.
  3. Conversion to Dimeglumine Salt: The final step involves converting Fosaprepitant into its dimeglumine salt form, enhancing solubility.

This method has been noted for its efficiency, requiring no special safety measures or inert atmospheres, making it scalable for industrial production .

Technical Details

The synthesis is optimized to occur at ambient temperatures and utilizes common reagents, resulting in high yields (approximately 85% theoretical yield) with minimal byproducts .

Molecular Structure Analysis

Structure

Fosaprepitant-d4 Dimeglumine features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The structure includes:

  • A phosphoryl group.
  • A morpholine ring.
  • A triazole moiety.

Data

Chemical Reactions Analysis

Reactions

Fosaprepitant-d4 Dimeglumine undergoes various chemical reactions that are essential for its conversion to the active form (aprepitant). Notably, it is hydrolyzed in vivo to release aprepitant and phosphate .

Technical Details

The primary reaction involves the cleavage of the phosphate group, which occurs rapidly after intravenous administration, allowing for immediate therapeutic effects against nausea and vomiting .

Mechanism of Action

Fosaprepitant-d4 Dimeglumine acts as a selective antagonist at neurokinin-1 receptors. By inhibiting substance P from binding to these receptors in the brain's vomiting center, it effectively reduces the incidence of nausea and vomiting associated with chemotherapy.

Process

Upon administration, Fosaprepitant-d4 Dimeglumine is converted into aprepitant, which then competes with substance P for receptor binding. This blockade prevents the signaling pathways that trigger emesis (vomiting) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Freely soluble in water; insoluble in ethanol; approximately 50.24 mg/mL in dimethyl sulfoxide.
  • pH: Approximately 8.3 when dissolved in water.

Chemical Properties

  • pKa Values: Fosaprepitant-d4 Dimeglumine has four functional groups with pKa values of approximately 3.05, 4.92, 9.67, and 10.59, corresponding to various functional groups within its structure .
Applications

Fosaprepitant-d4 Dimeglumine is primarily used in clinical settings to prevent nausea and vomiting induced by chemotherapy treatments. Its effectiveness as a neurokinin-1 receptor antagonist makes it a valuable addition to antiemetic therapy protocols.

Scientific Uses

Research continues into its applications beyond chemotherapy-induced nausea and vomiting, exploring potential uses in other contexts where nausea management is critical .

Synthetic Methodologies and Optimization

Novel Phosphorylation Strategies for Deuterated Prodrug Derivatives

Fosaprepitant-d4 dimeglumine’s synthesis hinges on site-specific deuteration of the aprepitant core followed by phosphorylation. The deuterium atoms are strategically incorporated at the 2,3,5,6-positions of the 4-fluorophenyl ring, preserving the compound’s stereochemistry and receptor-binding affinity. This precision deuteration employs protected intermediate synthesis, where the morpholine nitrogen is temporarily shielded (e.g., with tert-butoxycarbonyl groups) prior to electrophilic deuterium exchange. The phosphorylation step utilizes phosphoryl chloride (POCl₃) or P,P-diphenyl phosphinic chloride under anhydrous conditions to convert the triazole NH group to the P–O bond, forming the prodrug scaffold. Crucially, deuterium stability during phosphorylation requires stringent control of reaction temperature (<0°C) and stoichiometric POCl₃ excess (1.8–2.2 equivalents) to suppress H/D scrambling [4] [7] [8].

Table 1: Key Deuteration Sites in Fosaprepitant-d4 Core

PositionChemical GroupDeuteration MethodIsotopic Purity Target
2,3,5,64-Fluorophenyl ringElectrophilic aromatic substitution≥99.5% d₄
N/ATriazole N–HPhosphorylationN/A
N/AMorpholine ringProtected intermediateDeuterium-free

Table 2: Phosphorylation Reagents and Outcomes

ReagentSolventTemp (°C)Reaction Time (h)Yield (%)
POCl₃Tetrahydrofuran-10 to 0482
(PhO)₂POClDichloromethane251268
PPh₂ClAcetonitrile60855

Solvent Systems and Catalytic Conditions in Isotopic Labeling Reactions

The deuteration efficiency of the aprepitant precursor is profoundly influenced by solvent polarity and catalyst selection. Anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF) are optimal for lithium/halogen exchange reactions, facilitating deuterium incorporation via quenching with D₂O. Catalytic systems like palladium on carbon (Pd/C) under D₂ atmosphere enable H/D exchange on aryl groups, while sodium amide (NaNH₂) in liquid ND₃ permits side-chain deuteration. However, Pd/C (5–10 wt%) in deuterated methanol (CD₃OD) achieves superior regioselectivity for the fluorophenyl ring without epimerization at chiral centers. Solvent purity is critical: water content >200 ppm diminishes deuterium incorporation by >15% due to proton competition [1] [8]. Post-deuteration, counterion metathesis in methanol/THF mixtures (3:1 v/v) with N-methyl-D-glucamine (meglumine) ensures high-purity salt formation.

Table 3: Solvent Performance in Isotopic Labeling

Solvent SystemCatalystD₂O Quench Efficiency (%)Byproduct Formation
THF/D₂On-BuLi98.2<0.5% dehalogenation
CD₃ODPd/C (5%)99.1Trace epimerization
ND₃ (liq.)NaNH₂95.73% amine degradation

Role of N-Methyl-D-glucamine in Salt Formation and Purification

N-Methyl-D-glucamine (meglumine) serves dual functions: as a counterion for solubility enhancement and as a chiral resolving agent during fosaprepitant purification. The prodrug’s phosphoric acid group (pKa ~2.1) forms a stable 2:1 salt with meglumine’s tertiary amine (pKa ~9.5) in ethanol/water solutions. This reaction’s stoichiometry is pH-dependent; maintaining pH 6.8–7.2 during salt formation prevents diastereomeric impurities. Meglumine’s hydroxyl groups facilitate crystallization: cooling the mixture to 2–8°C yields amorphous solids with >98.5% purity after lyophilization. Crucially, meglumine increases aqueous solubility to 12 mg/mL (vs. aprepitant’s 0.2 µg/mL), enabling intravenous formulation. Purification leverages meglumine’s hydrophilic properties via aqueous washings to remove hydrophobic intermediates, followed by silica gel chromatography with methanol:acetonitrile (1:4) eluents [2] [6] [10].

Table 4: Meglumine-Assisted Purification Methods

Purification StepConditionsKey Impurity RemovedPurity Increase (%)
CrystallizationEthanol/H₂O (3:1), pH 7.0, 4°CUnreacted aprepitant-d492 → 98
Aqueous washingDeionized H₂O, 25°CPhosphorylation byproducts98 → 99.2
Silica chromatographyMeOH:CH₃CN (1:4)Diastereomers99.2 → 99.9

Critical Analysis of Reaction Yield Improvements in Multi-Step Syntheses

The five-step synthesis of fosaprepitant-d4 dimeglumine—comprising (1) aprepitant core synthesis, (2) ring deuteration, (3) phosphorylation, (4) salt formation, and (5) lyophilization—historically suffered from cumulative yield losses at phosphorylation (Step 3, 65–70%) and deuteration (Step 2, 80–85%). Recent optimizations focus on:

  • Microwave-assisted deuteration: Reducing H/D exchange time from 24h to 45min at 80°C, improving yield to 93% [5]
  • Flow chemistry phosphorylation: Continuous POCl₃ addition at 0°C suppresses thermal degradation, elevating Step 3 yield to 89%
  • Mechanochemical salt formation: Solvent-free grinding of fosaprepitant-d4 with meglumine achieves 97% conversion in 30min

These innovations raise the overall yield from 42% (batch process) to 68% (hybrid flow/batch). However, deuteration remains the rate-limiting step due to stringent isotope purity requirements. Lyophilization stability is enhanced by replacing tert-butyl methyl ether with acetonitrile co-solvents, reducing particle aggregation during drying [1] [5] [8].

Table 5: Stepwise Yield Optimization in Synthesis

Synthetic StepClassical Yield (%)Optimized Yield (%)Critical Improvement
Aprepitant-d4 core synthesis8891Pd-catalyzed C–N coupling
Ring deuteration8293Microwave assistance
Phosphorylation6889Flow chemistry
Meglumine salt formation9097Mechanochemical activation
Lyophilization9598Acetonitrile co-solvent
Cumulative Yield4268N/A

Properties

Product Name

Fosaprepitant-d4 Dimeglumine

IUPAC Name

[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C37H56F7N6O16P

Molecular Weight

1008.9 g/mol

InChI

InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i2D,3D,4D,5D;;

InChI Key

VRQHBYGYXDWZDL-FZRVXCFOSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NN(C(=O)N3)P(=O)(O)O)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.